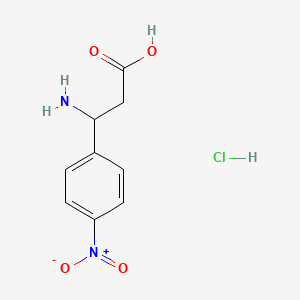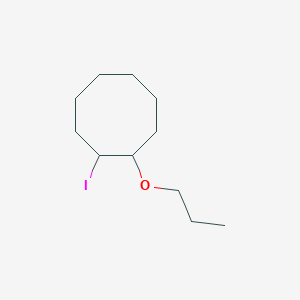
Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate typically involves the reaction of a thiophene derivative with an appropriate esterifying agent under controlled conditions. Common reagents used in the synthesis include sulfur-containing compounds and methylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the thiophene ring.
Aplicaciones Científicas De Investigación
Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A basic thiophene derivative with similar chemical properties.
Methyl thiophene: A methylated thiophene compound with comparable reactivity.
Thiophene sulfone: An oxidized thiophene derivative with distinct chemical behavior.
Uniqueness
Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H10O4S |
|---|---|
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
methyl (2E)-2-(1,1-dioxothiolan-3-ylidene)acetate |
InChI |
InChI=1S/C7H10O4S/c1-11-7(8)4-6-2-3-12(9,10)5-6/h4H,2-3,5H2,1H3/b6-4+ |
Clave InChI |
YHBGMZSMXKGHRK-GQCTYLIASA-N |
SMILES isomérico |
COC(=O)/C=C/1\CCS(=O)(=O)C1 |
SMILES canónico |
COC(=O)C=C1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




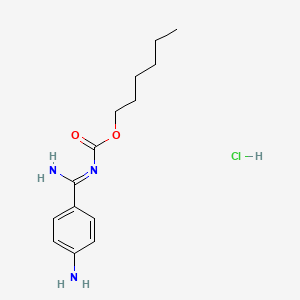
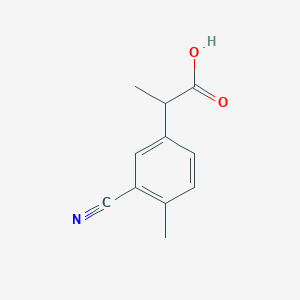


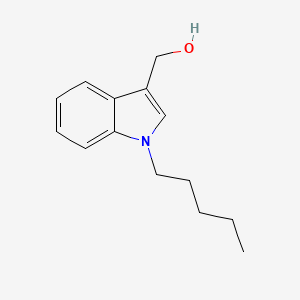
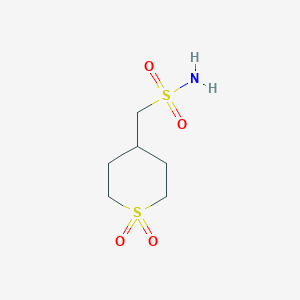
![4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078584.png)
